![molecular formula C7H13N3O B13065372 Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13065372.png)
Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine is a compound belonging to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring . For instance, a mixture of 2,3-dichloro-5-(trifluoromethyl) pyridine and 4-hydroxybenzonitrile in DMF can be stirred at room temperature to yield the desired oxadiazole derivative .
Industrial Production Methods
Industrial production of 1,2,4-oxadiazole derivatives often involves optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The oxadiazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the oxadiazole ring .
科学的研究の応用
Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties and potential use in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
1,3,4-Oxadiazole Derivatives: Another class of oxadiazoles with different nitrogen atom positions, resulting in distinct properties and uses.
Uniqueness
Its isopropyl group, for example, may enhance its lipophilicity and membrane permeability, making it more effective in certain contexts .
特性
分子式 |
C7H13N3O |
|---|---|
分子量 |
155.20 g/mol |
IUPAC名 |
N-ethyl-3-propan-2-yl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C7H13N3O/c1-4-8-7-9-6(5(2)3)10-11-7/h5H,4H2,1-3H3,(H,8,9,10) |
InChIキー |
PPDHQVQSEOEXIQ-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC(=NO1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Amino-5-(3-fluorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13065290.png)
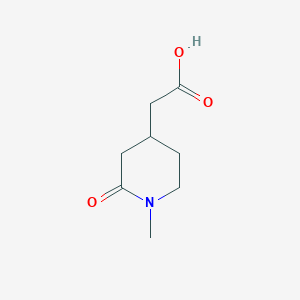
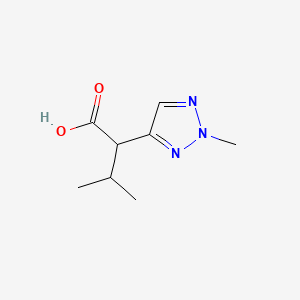
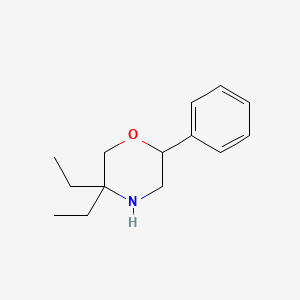
![(Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B13065312.png)
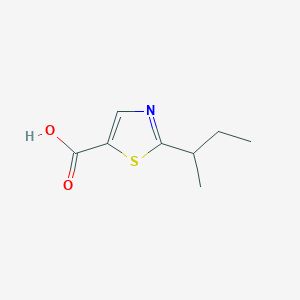
![tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13065330.png)
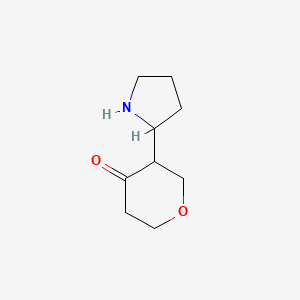
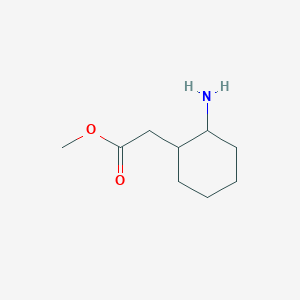
![tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate](/img/structure/B13065349.png)
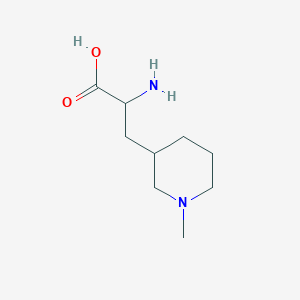
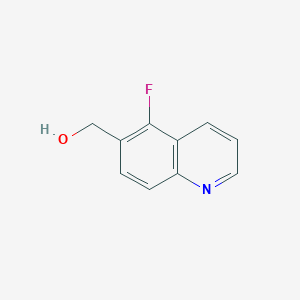
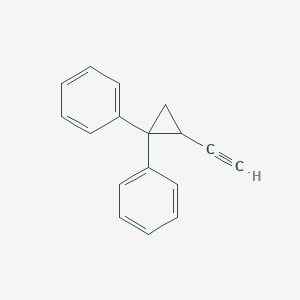
![N-{[3-(aminomethyl)phenyl]methyl}acetamide](/img/structure/B13065367.png)
